molecular formula C17H27NO2 B3856448 1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]piperidine

1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]piperidine

Cat. No.: B3856448
M. Wt: 277.4 g/mol
InChI Key: UAPCOUDBOFEUJO-UHFFFAOYSA-N
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Description

1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a 2,5-dimethylphenoxy group and an ethoxyethyl chain

Properties

IUPAC Name

1-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-15-6-7-16(2)17(14-15)20-13-12-19-11-10-18-8-4-3-5-9-18/h6-7,14H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPCOUDBOFEUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]piperidine typically involves the following steps:

    Formation of the 2,5-Dimethylphenoxy Intermediate: This step involves the reaction of 2,5-dimethylphenol with an appropriate alkylating agent, such as ethylene oxide, under basic conditions to form the 2,5-dimethylphenoxy intermediate.

    Coupling with Piperidine: The intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as palladium, to form the final product. The reaction is typically carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]piperidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(3,4-Dimethylphenoxy)ethoxy]ethyl]piperidine: Similar structure but with different substitution pattern on the phenoxy group.

    1-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]piperidine: Another structural isomer with different methyl group positions.

Uniqueness

1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]piperidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]piperidine
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1-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]piperidine

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